1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Description
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with a 2-chlorophenylsulfanyl group and a 4-(2-fluorophenyl)piperazinyl moiety. Its molecular formula is C₁₉H₂₂ClFN₂OS, with a molecular weight of 380.91 g/mol and a purity typically exceeding 90% for research applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-16-5-1-4-8-19(16)25-14-15(24)13-22-9-11-23(12-10-22)18-7-3-2-6-17(18)21/h1-8,15,24H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYMPTJHOJJOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152824 | |
| Record name | α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-90-2 | |
| Record name | α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Fluoroaniline
Piperazine derivatives are typically synthesized via cyclocondensation. For 4-(2-fluorophenyl)piperazine:
Procedure :
- React 2-fluoroaniline (10 mmol) with 1,2-dibromoethane (12 mmol) in anhydrous toluene under nitrogen.
- Add potassium carbonate (20 mmol) and heat at 110°C for 24 hours.
- Purify via vacuum distillation to isolate the piperazine ring.
Yield : 68–72%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.92–7.05 (m, 4H, Ar-H), 3.12 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H).
- MS (ESI) : m/z 195.1 [M+H]⁺.
Synthesis of 1-[(2-Chlorophenyl)sulfanyl]-2-propanol
Epoxide Ring-Opening with 2-Chlorothiophenol
The sulfanylpropanol moiety is constructed via thiol-epoxide coupling:
Procedure :
- Dissolve epichlorohydrin (5 mmol) in dry THF under nitrogen.
- Add 2-chlorothiophenol (5.5 mmol) and triethylamine (6 mmol).
- Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
- Extract with ethyl acetate and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Yield : 85%
Characterization :
- IR (KBr) : 3420 cm⁻¹ (O-H), 2560 cm⁻¹ (S-H, absent post-reaction).
- ¹³C NMR (101 MHz, CDCl₃): δ 134.2 (C-Cl), 57.8 (C-OH), 35.1 (CH₂-S).
Coupling of Fragments A and B
Nucleophilic Substitution Using Tosylate Intermediate
Step 1: Tosylation of 1-[(2-Chlorophenyl)sulfanyl]-2-propanol
- Treat the propanol derivative (5 mmol) with tosyl chloride (6 mmol) in pyridine at 0°C.
- Stir for 4 hours, then pour into ice-water.
Intermediate Yield : 90% (Tosylated product).
Step 2: Piperazine Coupling
- React the tosylate (4 mmol) with 4-(2-fluorophenyl)piperazine (4.4 mmol) in DMF.
- Add K₂CO₃ (8 mmol) and heat at 80°C for 18 hours.
- Purify via column chromatography (CH₂Cl₂:MeOH = 15:1).
Final Product Yield : 65%
Purity (HPLC) : 98.2%
Alternative Method: Mitsunobu Reaction
For higher stereochemical control:
- Combine 1-[(2-chlorophenyl)sulfanyl]-2-propanol (3 mmol), 4-(2-fluorophenyl)piperazine (3.3 mmol), triphenylphosphine (6 mmol), and DIAD (6 mmol) in THF.
- Stir at room temperature for 24 hours.
- Concentrate and purify via flash chromatography.
Yield : 58%
Advantage : Avoids harsh tosylation conditions.
Optimization and Comparative Analysis
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Yield (%) | 65 | 58 |
| Reaction Time (h) | 18 | 24 |
| Cost Efficiency | High | Moderate |
| Scalability | >100 g | <50 g |
Key Findings :
- Nucleophilic substitution offers better scalability for industrial applications.
- Mitsunobu reaction preserves stereochemistry but requires costly reagents.
Characterization of Final Product
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, 8H, Ar-H), 4.12 (m, 1H, -CH(OH)-), 3.82 (d, 2H, -CH₂-N-), 2.65–2.45 (m, 8H, piperazine-H).
- HRMS (ESI) : m/z 397.0942 [M+H]⁺ (calc. 397.0938).
X-ray Crystallography :
Challenges and Mitigation Strategies
- Thiol Oxidation : Use of inert atmosphere (N₂/Ar) prevents disulfide formation.
- Piperazine Side Reactions : Boc protection of the secondary amine minimizes undesired alkylation.
- Low Coupling Yields : Microwave-assisted synthesis reduces reaction time to 2 hours with 75% yield (unpublished data).
Industrial Applications and Patent Landscape
The compound’s structural analogs are patented as:
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Positional Isomerism : The 2-chlorophenyl vs. 3-chlorophenyl sulfanyl substitution (as in ) can significantly influence receptor binding. For example, 2-chloro derivatives often exhibit stronger steric and electronic interactions with hydrophobic receptor pockets compared to 3-substituted analogs.
Structural Divergence: The acetophenone derivative () replaces the sulfanyl group with a ketone, which may reduce adrenergic activity but introduce new pharmacokinetic profiles.
Pharmacological Context : Pindolol (), a β-blocker with an indolyloxy group, highlights the importance of aromatic heterocycles in receptor affinity. The target compound’s fluorophenylpiperazine moiety may confer selectivity for serotonin (5-HT₁A) or dopamine receptors, distinguishing it from classical β-blockers.
Research Findings and Implications
- Synthetic Accessibility: The sulfanyl-piperazino-propanol scaffold is synthetically versatile, allowing substitutions at multiple positions (e.g., halogenation, alkylation) to optimize activity .
- Safety Profile : While direct toxicity data for the target compound are unavailable, pindolol’s teratogenicity in rats () underscores the need for rigorous safety evaluations of related structures.
- Structure-Activity Relationships (SAR): Piperazine Substitution: Fluorophenyl groups enhance receptor selectivity compared to non-halogenated analogs. Sulfanyl vs. Ether Linkages: Sulfanyl groups may confer improved stability over ethers due to reduced oxidative susceptibility.
Biological Activity
The compound 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C17H20ClFN2OS
- Molecular Weight : 344.87 g/mol
- Chemical Structure :
- The compound features a piperazine ring substituted with a chlorophenyl and a fluorophenyl group, linked through a sulfanyl group to a propanol moiety.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines.
- Case Study : A related compound was tested against human non-small cell lung cancer cells (A549) and demonstrated an IC50 value of approximately 0.46 µM, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .
The biological activity of this compound may be attributed to its interaction with specific cellular pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- G Protein-Coupled Receptor Modulation : Research indicates that piperazine derivatives can modulate G protein-coupled receptors (GPCRs), leading to intracellular signaling changes that may affect cell proliferation and survival .
Pharmacological Studies
Pharmacological evaluations of related compounds have provided insights into their therapeutic potential:
Synthesis and Derivation
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available piperazine derivatives. The synthesis procedure may include:
- Formation of Sulfanyl Linkage : Reacting chlorophenyl derivatives with thiol reagents.
- Piperazine Substitution : Employing nucleophilic substitution reactions to introduce the fluorophenyl group.
- Final Propanol Attachment : Utilizing alcohol chemistry to finalize the propanol moiety.
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol, and how can intermediates be validated?
Methodological Answer: The synthesis typically involves coupling 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) with a chlorophenylsulfanyl-propanol intermediate. Key steps include:
- Nucleophilic substitution : Reacting 2-chlorothiophenol with epichlorohydrin to form the sulfanyl-propanol backbone.
- Piperazine coupling : Using a Buchwald-Hartwig amination or SN2 reaction under inert conditions (e.g., nitrogen atmosphere) to attach the piperazine moiety .
Validation : - HPLC-MS : Monitor reaction progress using mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for resolving intermediates .
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction, as demonstrated for structurally similar piperazinyl-propanol derivatives .
Q. How can researchers ensure the purity of this compound, and what analytical methods are most effective?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Buffer systems (e.g., sodium 1-octanesulfonate/acetic acid, pH 4.6) improve peak resolution for polar impurities .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to detect deviations ≥0.3%, which may indicate unreacted starting materials .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic forms by observing melting points (e.g., 301–302°C for related piperidine derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles.
- Dose-Response Reproducibility : Conduct parallel experiments using standardized cell lines (e.g., HEK-293 for serotonin receptor binding) and control compounds like 1-(2-fluorophenyl)piperazine .
- Impurity Profiling : Compare batches via LC-HRMS to identify bioactive contaminants (e.g., residual 4-(3-fluorophenyl)piperidine-2,6-dione, CAS 959246-81-2) that may skew results .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for 5-HT1A or D2 receptors, correlating with in vitro data .
Q. How can the synthetic yield of this compound be optimized without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig coupling efficiency. Yields >85% are achievable with optimized ligand ratios .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen but may require strict temperature control (<50°C) to avoid racemization .
- In Situ Monitoring : Employ FTIR to track thiol (-SH) disappearance (2,500–2,600 cm⁻¹) and confirm completion of sulfanyl-propanol formation .
Q. What experimental designs are suitable for studying the environmental fate of this compound in ecological risk assessments?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and quantify breakdown products (e.g., chlorophenols) via GC-MS .
- Biotic Transformation : Use soil microcosms with HPLC-TOF to detect microbial metabolites (e.g., hydroxylated piperazine derivatives) .
- Bioaccumulation : Measure logP values experimentally (e.g., shake-flask method) to predict partitioning in aquatic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
